Benzo[d]isothiazole-6-carbonitrile
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Overview
Description
Benzo[d]isothiazole-6-carbonitrile is a heterocyclic compound that features a fused benzene and isothiazole ring system with a nitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-amidoarylthiols under oxidative conditions, often using a catalytic amount of potassium bromide (KBr) in the presence of oxygen . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization and nitrile introduction .
Industrial Production Methods: Industrial production of benzo[d]isothiazole-6-carbonitrile may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of metal-catalyzed reactions and green chemistry principles, such as solvent-free conditions and microwave irradiation, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isothiazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzo[d]isothiazole derivatives.
Scientific Research Applications
Benzo[d]isothiazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of the sodium glucose co-transporter 2 (SGLT2), making it a potential candidate for treating type 2 diabetes . Additionally, it acts as a positive allosteric modulator for the metabotropic glutamate receptor 4 (mGlu4), which is of interest in the context of Parkinson’s disease .
Comparison with Similar Compounds
Benzo[d]isothiazole-6-carbonitrile can be compared with other similar compounds, such as:
Benzo[c]isothiazole: Another isomeric form with different biological activities and applications.
Benzothiazoles: Compounds with a fused benzene-thiazole ring system, known for their diverse biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C8H4N2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,2-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H |
InChI Key |
KLMZXHHKGFVVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SN=C2 |
Origin of Product |
United States |
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